1-Bromo-3-(1-bromoethyl)benzene
Overview
Description
1-Bromo-3-(1-bromoethyl)benzene is an organic compound belonging to the class of aryl bromides. It consists of a benzene ring substituted with a bromine atom and a 1-bromoethyl group. This compound is known for its reactivity and is used as an intermediate in various organic synthesis processes.
Mechanism of Action
Target of Action
1-Bromo-3-(1-bromoethyl)benzene is a brominated derivative of benzene. The primary targets of this compound are organic molecules that can undergo nucleophilic substitution or elimination reactions . These targets include various organic compounds, polymers, and biochemical entities.
Mode of Action
The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in controlled radical polymerization of styrene . It can also be used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. In controlled radical polymerization of styrene, for example, it can lead to the formation of bromine-terminated polystyrene .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reactivity in electrophilic aromatic substitution reactions can be influenced by the presence of Lewis acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-bromoethyl)benzene can be synthesized through the bromination of 3-ethylbenzene. The reaction typically involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine cation (Br⁺) attacks the benzene ring, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient bromination.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻), leading to the formation of corresponding substituted benzene derivatives.
Reduction Reactions: The compound can be reduced to 3-ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can yield benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NaOR, NH₃) in polar solvents like ethanol or water.
Reduction: LiAlH₄ in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Major Products:
- Substituted benzene derivatives (e.g., phenols, ethers, amines).
- 3-Ethylbenzene.
- Benzoic acid derivatives.
Scientific Research Applications
1-Bromo-3-(1-bromoethyl)benzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Polymer Chemistry: Used in the controlled radical polymerization of styrene and other monomers to produce polymers with specific properties.
Material Science: Employed in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
1-Bromo-2-(1-bromoethyl)benzene: Similar structure but with the bromine atoms in different positions, leading to different reactivity and applications.
1-Bromo-4-(1-bromoethyl)benzene: Another positional isomer with distinct chemical properties and uses.
Uniqueness: 1-Bromo-3-(1-bromoethyl)benzene is unique due to the presence of both a bromine atom and a 1-bromoethyl group on the benzene ring. This dual substitution pattern enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-(1-bromoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQXKUFHSPYYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603803 | |
Record name | 1-Bromo-3-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59770-98-8 | |
Record name | 1-Bromo-3-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(1-bromoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.